molecular formula C34H30Cl2N6O6 B1583502 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide] CAS No. 31775-16-3

2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide]

Cat. No.: B1583502
CAS No.: 31775-16-3
M. Wt: 689.5 g/mol
InChI Key: HPYOHJMBDBVTMT-UHFFFAOYSA-N
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Description

The compound 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide] is a bis-azo dye characterized by a central 3,3'-dichlorobiphenyl core linked to two azo groups. Each azo group is further connected to a 3-oxobutyramide moiety substituted with a 4-methoxyphenyl group. This structure confers strong conjugation and light absorption properties, making it suitable for applications in dyes and pigments. The dichloro substituents enhance electronic stability, while the methoxy groups improve solubility in polar solvents compared to non-polar analogs .

Properties

IUPAC Name

2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30Cl2N6O6/c1-19(43)31(33(45)37-23-7-11-25(47-3)12-8-23)41-39-29-15-5-21(17-27(29)35)22-6-16-30(28(36)18-22)40-42-32(20(2)44)34(46)38-24-9-13-26(48-4)14-10-24/h5-18,31-32H,1-4H3,(H,37,45)(H,38,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYOHJMBDBVTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C=C4)OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30Cl2N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865611
Record name C.I. Pigment Yellow 170
Source EPA DSSTox
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Molecular Weight

689.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31775-16-3
Record name 2,2′-[(3,3′-Dichloro[1,1′-biphenyl]-4,4′-diyl)bis(2,1-diazenediyl)]bis[N-(4-methoxyphenyl)-3-oxobutanamide]
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Record name Butanamide, 2,2'-((3,3'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(2,1-diazenediyl))bis(N-(4-methoxyphenyl)-3-oxo-
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Record name Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(4-methoxyphenyl)-3-oxo-
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Record name C.I. Pigment Yellow 170
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide]
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Biological Activity

The compound 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide] is a synthetic azo dye that has garnered attention due to its potential biological activities. Azo compounds are known for their diverse applications in various fields, including textiles and pharmaceuticals, owing to their vivid colors and biological properties. This article delves into the biological activity of this specific compound, examining its antimicrobial, anticancer, and other relevant pharmacological effects based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as:

  • Molecular Formula : C36H34Cl2N6O6
  • Molecular Weight : 717.6 g/mol
  • CAS Number : 31775-20-9

Structural Features

The compound features a biphenyl core with dichloro substitutions and azo linkages, which are characteristic of many biologically active dyes. The presence of functional groups such as methoxy and amide enhances its solubility and reactivity.

PropertyValue
Boiling Point858.8 ± 65.0 °C (Predicted)
Density1.32 ± 0.1 g/cm³ (Predicted)
LogP1.1 at 23°C and pH 7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of azo compounds, including those similar to our target compound. The antimicrobial efficacy can be assessed through methods such as the agar well diffusion technique.

Case Study: Antimicrobial Screening

In a study involving various azo derivatives, it was found that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. For instance:

  • Compounds tested : Various azo derivatives
  • Pathogens : Escherichia coli, Staphylococcus aureus, Candida albicans
  • Minimum Inhibitory Concentrations (MIC) : Ranged from 3.9 µg/mL to 21.9 µg/mL depending on the compound.

These findings suggest that modifications in the azo structure can lead to enhanced antimicrobial activity, potentially applicable to our compound.

Anticancer Activity

The anticancer potential of azo dyes has been a subject of extensive research, focusing on their ability to induce cytotoxic effects in various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several azo compounds on human cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma):

  • Cell Lines Tested : HCT-116, MCF-7, HepG2
  • Results :
    • Compounds exhibited varying degrees of cytotoxicity.
    • Notably, some derivatives demonstrated IC50 values lower than standard chemotherapeutics.

This indicates that structural modifications in azo compounds can lead to increased potency against specific cancer types.

The biological activity of azo compounds is often attributed to their ability to interact with cellular components:

  • DNA Intercalation : Azo dyes can intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Electronic Effects : Chloro groups (electron-withdrawing) increase thermal and photochemical stability compared to methoxy (electron-donating) analogs .

Solubility : Methoxy substituents (e.g., 4-methoxyphenyl in the target compound) enhance polar solvent compatibility versus methyl or chloro analogs .

Applications : Dichloro derivatives (e.g., CAS 5468-75-7) exhibit superior colorfastness in polymer matrices, as shown in polyethylene dyeing studies .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Selected Analogs

Property Target Compound Analog 1 (5468-75-7) Analog 4 (85030-59-7)
Core Substituents Dichloro Dichloro Dimethoxy
Amide Substituents 4-Methoxyphenyl 2-Methylphenyl 4-Methoxyphenyl
Melting Point Data unavailable Data unavailable Data unavailable
Solubility Moderate in DMSO/EtOH Low in polar solvents High in polar solvents
Application Dyes/pigments (inferred) Polyethylene dyeing High-solubility dyes

Research Findings:

  • Dye Retention : Analog 1 (5468-75-7) demonstrated minimal absorbance loss at 465 nm after 72-hour acetone washing in polyethylene blends, indicating strong polymer-dye interactions .
  • Synthetic Flexibility: Bis-hydrazonoyl halide intermediates (e.g., ) are critical for synthesizing azo-linked compounds, though specific pathways for the target compound require further study .

Regulatory and Commercial Considerations

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide]
    Reactant of Route 2
    2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide]

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.